N-(2,4-dimethoxypyrimidin-5-yl)-4-ethylbenzenesulfonamide
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Overview
Description
N-(2,4-dimethoxypyrimidin-5-yl)-4-ethylbenzenesulfonamide is a chemical compound characterized by its unique structure, which includes a pyrimidinyl group substituted with methoxy groups and an ethylbenzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-dimethoxypyrimidin-5-yl)-4-ethylbenzenesulfonamide typically involves multiple steps, starting with the preparation of the pyrimidinyl core. One common approach is the reaction of 2,4-dimethoxypyrimidine with ethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane at room temperature.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help achieve large-scale production while maintaining product quality.
Chemical Reactions Analysis
Types of Reactions: N-(2,4-dimethoxypyrimidin-5-yl)-4-ethylbenzenesulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the ethyl group to an ethylbenzene derivative.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the sulfonamide group.
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles like ammonia or amines.
Major Products Formed:
Oxidation: Formation of ethylbenzene derivatives.
Reduction: Formation of reduced sulfonamide derivatives.
Substitution: Formation of substituted pyrimidinyl derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.
Biology: N-(2,4-dimethoxypyrimidin-5-yl)-4-ethylbenzenesulfonamide has potential applications in biological research, particularly in the study of enzyme inhibition and receptor binding. Its ability to interact with biological targets can provide insights into molecular mechanisms and pathways.
Medicine: In the medical field, this compound may be explored for its therapeutic potential. Its sulfonamide group suggests possible antimicrobial properties, and further research could uncover its efficacy in treating infections or other medical conditions.
Industry: In industry, this compound can be used in the development of new materials and chemicals. Its unique structure and reactivity make it suitable for applications in material science and chemical manufacturing.
Mechanism of Action
The mechanism by which N-(2,4-dimethoxypyrimidin-5-yl)-4-ethylbenzenesulfonamide exerts its effects involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes or receptors, modulating their activity. The exact molecular pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-(2,4-dimethoxypyrimidin-5-yl)benzenesulfonamide
N-(2,4-dimethoxypyrimidin-5-yl)-1-(p-tolyl)methanesulfonamide
3-((3-(N-cyclopropylsulfamoyl)-7-(2,4-dimethoxypyrimidin-5-yl)quinolin-4-yl)amino)-5-(3,5-difluorophenoxy)benzoic acid
Uniqueness: N-(2,4-dimethoxypyrimidin-5-yl)-4-ethylbenzenesulfonamide stands out due to its ethylbenzenesulfonamide group, which provides distinct chemical properties compared to its analogs
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields. Further research and development may uncover additional uses and benefits of this intriguing compound.
Properties
IUPAC Name |
N-(2,4-dimethoxypyrimidin-5-yl)-4-ethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4S/c1-4-10-5-7-11(8-6-10)22(18,19)17-12-9-15-14(21-3)16-13(12)20-2/h5-9,17H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAPQVUNQOKYKTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NC2=CN=C(N=C2OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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